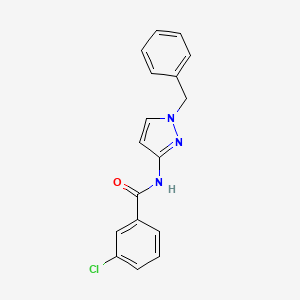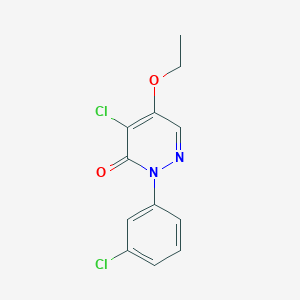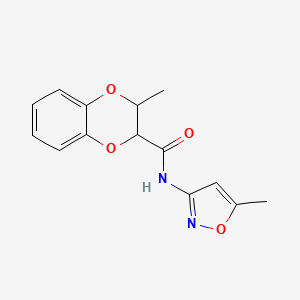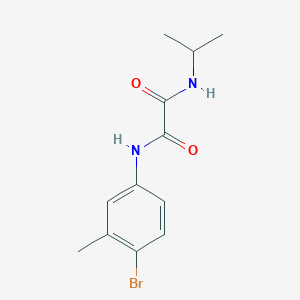![molecular formula C14H16ClN3O2 B4394657 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B4394657.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide
Vue d'ensemble
Description
The compound “N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom . The 1,2,4-oxadiazole ring is attached to a 4-chlorophenyl group and a 2,2-dimethylpropanamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring and the attachment of the 4-chlorophenyl and 2,2-dimethylpropanamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole ring, the 4-chlorophenyl group, and the 2,2-dimethylpropanamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The 1,2,4-oxadiazole ring, the 4-chlorophenyl group, and the 2,2-dimethylpropanamide group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Unfortunately, without specific experimental data, it’s difficult to provide a detailed analysis of these properties .Applications De Recherche Scientifique
Anticancer Properties
The compound has shown promise in inhibiting cancer cell growth. Researchers have investigated its effects on various cancer types, including breast, lung, and colon cancers. Mechanistic studies suggest that it interferes with cell cycle progression and induces apoptosis (programmed cell death) in cancer cells .
Anti-inflammatory Activity
AKOS000635814 exhibits anti-inflammatory effects by modulating key inflammatory pathways. It may suppress pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Potential
Studies have explored the compound’s antimicrobial properties against bacteria, fungi, and parasites. It could serve as an alternative or adjunct to existing antimicrobial agents. Further research is needed to determine its efficacy and safety .
Neuroprotective Effects
Preclinical investigations suggest that AKOS000635814 may protect neurons from oxidative stress and neurodegenerative processes. Its potential application in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease warrants further exploration .
Analgesic Properties
The compound has demonstrated analgesic effects in animal models. Researchers are interested in understanding its mechanisms of action and evaluating its potential as a novel pain-relieving agent .
Cardiovascular Applications
Preliminary studies indicate that AKOS000635814 might influence cardiovascular health. It could impact blood pressure regulation, vascular function, or lipid metabolism. However, more rigorous investigations are necessary to validate these findings .
Metabolic Syndrome and Diabetes
Some evidence suggests that the compound may affect glucose metabolism and insulin sensitivity. Researchers are investigating its role in managing metabolic syndrome and type 2 diabetes .
Chemical Biology and Drug Design
Beyond its biological activities, scientists are using AKOS000635814 as a scaffold for designing new compounds. Medicinal chemists explore modifications to enhance its potency, selectivity, and pharmacokinetic properties .
Mécanisme D'action
Target of Action
AKOS000635814, also known as SR-01000304900 or N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide, is a compound that has been identified as a REV-ERB agonist . REV-ERB is a nuclear receptor that plays a crucial role in maintaining the body’s circadian rhythms . It also regulates gene expression and physiological rhythms .
Mode of Action
As a REV-ERB agonist, AKOS000635814 interacts with its targets by binding to the REV-ERB receptors . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The compound’s interaction with its targets results in changes in the body’s circadian rhythms and metabolic processes .
Biochemical Pathways
The primary biochemical pathway affected by AKOS000635814 is the circadian rhythm pathway . By acting as a REV-ERB agonist, it influences the body’s internal 24-hour biological clock . This can have downstream effects on various physiological processes, including sleep patterns, eating patterns, hormone release, and metabolism .
Result of Action
The molecular and cellular effects of AKOS000635814’s action are primarily related to its influence on the body’s circadian rhythms . By acting as a REV-ERB agonist, it can potentially affect sleep patterns, eating patterns, hormone release, and metabolism . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-14(2,3)13(19)16-8-11-17-12(18-20-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPYDGWLLYCYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394578.png)

![{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4394593.png)
![5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4394601.png)
![N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4394608.png)


![N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4394622.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B4394630.png)

![N-[4-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B4394648.png)


![1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine](/img/structure/B4394692.png)